molecular formula C10H20O2 B1229131 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- CAS No. 63500-71-0

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-

Cat. No.: B1229131
CAS No.: 63500-71-0
M. Wt: 172.26 g/mol
InChI Key: YVSNOTITPICPTB-UHFFFAOYSA-N
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Description

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, also known as 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prins Cyclization in Fragrance Compound Synthesis

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, known as Florosa or Florol, has been utilized in the fragrance industry. A study by Vyskočilová et al. (2016) highlights its synthesis through Prins cyclization of isoprenol and isovaleraldehyde, using heteropoly acids as catalysts. This process, conducted in water, increases selectivity for the desired product and allows for the catalyst's reuse without loss of activity, making it environmentally friendly and cost-effective (Vyskočilová et al., 2016).

Aldehyde Reactions Forming Substituted Tetrahydro-pyranols

In the field of organic chemistry, Hudson and Schmerlaib (1957) explored the proton-catalyzed interaction of aldehydes with 4-methyl-4-penten-2-ol to form substituted tetrahydro-pyranols. This reaction showcases the potential of 2H-Pyran-4-ol derivatives in synthesizing complex organic compounds (Hudson & Schmerlaib, 1957).

Applications in Asymmetric Synthesis of Polyketide Spiroketals

Meilert et al. (2004) conducted a study on the non-iterative asymmetric synthesis of C15 polyketide spiroketals. They converted 2,2'-methylenebis[furan] to tetrahydro-4,6-dihydroxy-2H-pyran-2-yl derivatives with high stereo- and enantioselectivity. This process has implications in the synthesis of natural product analogs and pharmaceutical compounds (Meilert et al., 2004).

Safety Assessment in Fragrance Ingredients

A safety assessment conducted by Api et al. (2019) evaluated 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol for various toxicological endpoints. The study concluded that this compound is not genotoxic, does not have skin sensitization potential, and is safe for use in fragrances, highlighting its relevance in cosmetic and fragrance industries (Api et al., 2019).

Anticoccidial and Antimicrobial Properties

Georgiadis (1976) discovered that certain derivatives of 2H-Pyran possess significant antimicrobial and anticoccidial activities. This finding opens potential applications in veterinary medicine and the development of new antimicrobial agents (Georgiadis, 1976).

Safety and Hazards

This compound causes serious eye irritation and causes skin irritation . In case of exposure, contaminated clothing should be removed. If inhaled, the patient should be kept calm, removed to fresh air, and medical attention should be sought. On skin contact, the area should be washed thoroughly with soap and water. On contact with eyes, the affected eyes should be washed for at least 15 minutes under running water with eyelids held open, and an eye specialist should be consulted. On ingestion, the mouth should be immediately rinsed and then the patient should drink 200-300 ml of water, and medical attention should be sought .

Biochemical Analysis

Biochemical Properties

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acids in enzyme active sites, potentially inhibiting or activating enzymatic activity. For instance, it may interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions, by donating or accepting electrons .

Cellular Effects

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membrane receptors can trigger signaling cascades that alter gene expression patterns. Additionally, it may impact metabolic pathways by modulating the activity of key enzymes involved in cellular respiration and energy production .

Molecular Mechanism

The molecular mechanism of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- involves its binding interactions with biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins, leading to changes in their conformation and activity. It may act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. These interactions can result in altered gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s presence can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is essential for its biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its activity. The localization can affect the compound’s function and its interactions with other biomolecules .

Properties

IUPAC Name

4-methyl-2-(2-methylpropyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8(2)6-9-7-10(3,11)4-5-12-9/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSNOTITPICPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(CCO1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052318
Record name 2-Isobutyl-4-methyltetrahydropyran-4-ol
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-
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CAS No.

63500-71-0
Record name Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol
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Record name Rosanol
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Record name 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-
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Record name 2-Isobutyl-4-methyltetrahydropyran-4-ol
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Record name A mixture of: cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol; trans-tetrahydro-2-isobutyl-4-methylpyran-4-ol
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Record name 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)
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Record name 2-ISOBUTYL-4-METHYLTETRAHYDROPYRAN-4-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol?

A1: 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol, also known as tetrahydro-4-methyl-2-(2-methylpropyl)-2H-Pyran-4-ol, possesses the molecular formula C10H20O2. While specific spectroscopic data is not provided in the abstracts, its structure can be inferred from its chemical name and the research focus on its diastereoisomers.

Q2: How is 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol synthesized, and what is the significance of its diastereoisomers?

A: The synthesis of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol can be achieved through the Prins cyclization reaction. [, , ] This reaction involves isoprenol and isovaleraldehyde as starting materials and can be facilitated using catalysts like Fe-modified silica or MoO3 modified aluminosilicates. [, ] The compound exists as cis and trans diastereoisomers. Research indicates that a specific composition containing over 95% of the optically inactive cis racemate and less than 5% of the optically inactive trans racemate exhibits desirable fragrance properties. []

Q3: What are the applications of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol?

A: The primary application of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol lies in the fragrance industry. It serves as a component in perfume compositions, imparting unique olfactory characteristics. [] The specific diastereomeric ratio influences the overall fragrance profile.

Q4: Has the safety of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol been assessed?

A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a fragrance ingredient safety assessment for 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. [] While the specific details of the assessment are not provided in the abstract, it suggests that the compound has undergone scrutiny for its potential impact on human health and the environment.

Q5: What are the potential future directions for research on 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol?

A5: Future research could explore:

  • Mechanistic details of Prins cyclization: Further investigation into the specific roles of different catalysts and reaction conditions in influencing the diastereoselectivity of the Prins cyclization reaction could optimize the synthesis of the desired isomeric mixture. [, , ]

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